1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Researchers seeking diverse heterocyclic scaffolds for fragment libraries face reproducibility issues with planar analogs lacking target-specific geometry. This N-arylpyrrole solves that with ortho-chlorophenyl-driven steric hindrance and controlled dihedral angle. - cLogP ~3.5; MW 205.68 - optimal for lead-like fragment screening - 2,5-dimethyl groups block metabolic soft spots, enhancing stability - Electron-withdrawing ortho-Cl (σₒ ≈0.40) enables regioselective C3 functionalization - Available in research-grade purity with fast global delivery

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 32570-13-1
Cat. No. B3350992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole
CAS32570-13-1
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=CC=C2Cl)C
InChIInChI=1S/C12H12ClN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
InChIKeyIYROTROGAVWCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Overview


1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 32570-13-1) is a synthetic heterocyclic building block belonging to the N-arylpyrrole class [1]. Its core structure consists of a 2,5-dimethylpyrrole ring N-substituted with a 2-chlorophenyl group, giving it a molecular weight of 205.68 g/mol . This specific substitution pattern imparts distinct steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science, particularly as a precursor for more complex pyrrole-based analogs with potential biological activity .

Scaffold Feature
Ortho-chlorophenyl substitution enforces non‑planar conformation, supporting steric SAR studies
Physicochemical Profile
Moderate predicted lipophilicity suitable for fragment‑based library design and hit‑to‑lead progression
Synthetic Utility
Tunable electron‑withdrawing effect enables regioselective derivatization at the pyrrole 3‑position

Importance of Ortho-Chlorophenyl Substitution


Substituting 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole with a different positional isomer (e.g., 3- or 4-chlorophenyl) or a benzyl analog (e.g., 2-chlorobenzyl) is not a like-for-like exchange . The ortho-substitution pattern on the phenyl ring introduces unique steric hindrance and alters the dihedral angle between the pyrrole and phenyl rings, which can profoundly influence molecular recognition by biological targets . While all isomers share the same molecular weight and core, their distinct 3D shapes and electronic distributions can lead to divergent binding affinities, metabolic stability, and overall efficacy in applications ranging from fragment-based drug discovery to the development of advanced functional materials [1]. This necessitates a product-specific evaluation.

Conformational mismatch
3‑ or 4‑chlorophenyl isomers favor a more planar geometry; the ortho‑substituted twist may alter molecular recognition and target engagement.
Lipophilicity shift
Predicted cLogP differs by ~0.2 log units compared to meta/para isomers, potentially affecting permeability and nonspecific binding.
Electronic environment
Stronger electron‑withdrawing inductive effect (σₒ ≈ 0.40 vs σₚ = 0.23) modulates pyrrole ring reactivity; substitution may lead to divergent biological profiles.

Differentiation Evidence for 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole


Ortho-Substitution and Molecular Geometry

While no single study provides a direct, head-to-head quantitative comparison of all isomers, a class-level inference from structurally analogous N-arylpyrroles reveals that the dihedral angle between the pyrrole and phenyl rings is highly sensitive to the position of the chlorine substituent . For 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the ortho-substitution is expected to enforce a more twisted, non-planar conformation compared to its para-substituted counterpart. This conformational difference is a critical determinant of shape complementarity and binding interactions with biological targets, as evidenced by the distinct binding modes of related compounds in co-crystal structures [1]. The ortho-chloro group also provides a unique steric environment that can be leveraged to achieve selectivity in medicinal chemistry campaigns.

Molecular Geometry
Class‑level inference
Ortho‑substitution enforces a twisted, non‑planar conformation (qualitative assessment).
Conformational difference may alter target‑binding selectivity.
Data to verify; direct dihedral measurement not available.
Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Comparative Lipophilicity (cLogP)

While empirical data is sparse, computational predictions provide a quantitative basis for differentiating the lipophilicity of closely related isomers. The predicted partition coefficient (cLogP) serves as a proxy for a compound's ability to cross biological membranes and interact with hydrophobic protein pockets [1]. Using cheminformatics tools, the cLogP for 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is calculated to be approximately 3.5, compared to roughly 3.7 for its 3-chloro and 4-chloro isomers [2]. The slightly lower lipophilicity of the ortho-isomer can be attributed to the shielding effect of the ortho-chlorine, which reduces the compound's effective hydrophobicity. This subtle difference can translate into measurable variations in cellular permeability and metabolic clearance.

Lipophilicity (cLogP)
Cross‑study comparable
Target: ~3.5 vs 3‑/4‑Cl isomers: ~3.7
Lower cLogP may support improved solubility and reduced nonspecific binding.
Consensus prediction; experimental confirmation recommended.
Physicochemical Properties Lipophilicity ADME Prediction

Electronic Influence of 2-Chlorophenyl Substitution

The electronic influence of the N-aryl substituent on the pyrrole ring can be quantified using Hammett substituent constants (σ) [1]. The ortho-chloro group (σₒ ≈ 0.40) exerts a different electronic pull than the para-chloro group (σₚ = 0.23) or a simple phenyl group (σ = 0.00) [2]. This difference in electron-withdrawing capacity, combined with the unique ortho-steric effects, modulates the electron density of the pyrrole ring, which in turn affects its reactivity in electrophilic substitution reactions (e.g., formylation to yield the 3-carbaldehyde analog) and its potential for π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Electronic Effect
Class‑level inference
Ortho‑Cl σ ≈ 0.40 vs para‑Cl σ = 0.23; stronger electron‑withdrawing influence.
Reactivity difference enables distinct synthetic and property outcomes.
Literature substituent constants; product‑specific validation recommended.
Computational Chemistry Electronic Properties Hammett Constants

Application Scenarios of 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole


Fragment-Based Drug Discovery

As a low molecular weight (205.68 g/mol) heterocyclic scaffold, 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is ideally suited for FBDD libraries. Its unique 3D conformation, driven by ortho-substitution, allows it to sample binding pockets in ways that simpler, more planar fragments cannot [1]. Its predicted moderate lipophilicity (cLogP ~3.5) aligns with lead-like properties, and the 2,5-dimethyl groups block common metabolic soft spots, offering potential for enhanced stability over unsubstituted pyrroles [2].

Kinase and Epigenetic Inhibitor Intermediates

This compound serves as a crucial intermediate for introducing the 2-chlorophenyl-2,5-dimethylpyrrole motif into larger molecules, such as the 3-carbaldehyde or 3-carboxylic acid derivatives [1]. The ortho-chloro group's strong electron-withdrawing effect (σₒ ≈ 0.40) influences the reactivity at the pyrrole 3-position, enabling regioselective functionalization [2]. The resulting derivatives have been shown to act as potent inhibitors of targets like Notum and HDACs, demonstrating the value of this core scaffold in medicinal chemistry programs [3].

Functional Electronic Materials

The distinct electronic properties conferred by the ortho-chlorophenyl group can be harnessed in materials science. The compound can be used as a monomeric unit in the synthesis of conjugated polymers or molecular wires where a specific oxidation potential or HOMO-LUMO gap is desired [1]. Its non-planar conformation, resulting from ortho-substitution, can also be advantageous for creating amorphous films or preventing undesirable aggregation in solid-state devices [2].

Application
Selection Property
Validation Focus
Fragment‑Based Drug Discovery
Non‑planar scaffold, moderate lipophilicity, steric blocking at pyrrole C2/C5
Binding pocket complementarity and metabolic stability screening
Kinase / Epigenetic Inhibitor Intermediate
Electron‑withdrawing ortho‑Cl, regioselective reactivity at C3
Target inhibition assays (e.g., Notum, HDAC) and functionalization scope
Functional Electronic Materials
Distinct HOMO‑LUMO gap, non‑planar conformation, amorphous film potential
Electrochemical and photophysical characterization

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